molecular formula C12H17N3 B13037943 4-(Piperazin-1-yl)indoline CAS No. 105685-18-5

4-(Piperazin-1-yl)indoline

Cat. No.: B13037943
CAS No.: 105685-18-5
M. Wt: 203.28 g/mol
InChI Key: CZRGQQQYBVFZHL-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)indoline is a compound that features an indoline ring substituted with a piperazine moiety Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)indoline typically involves the reaction of indoline with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where indoline is reacted with piperazine in the presence of a suitable base and solvent. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring or the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indoline or piperazine rings.

Scientific Research Applications

4-(Piperazin-1-yl)indoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)indoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-(1-Piperazinyl)aniline: Another compound with a piperazine moiety, used in similar applications.

    Indoline derivatives: Various indoline derivatives are studied for their biological activities.

Uniqueness: 4-(Piperazin-1-yl)indoline is unique due to the specific combination of the indoline and piperazine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

105685-18-5

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

4-piperazin-1-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2

InChI Key

CZRGQQQYBVFZHL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC=C2)N3CCNCC3

Origin of Product

United States

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